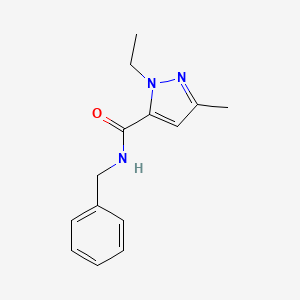

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives with benzyl halides under basic conditions. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Substitution Reactions

The carboxamide group (-CONH₂) undergoes nucleophilic substitution, particularly under acidic or basic conditions. Key observations include:

For example, oxidative coupling reactions with pyrazole carbaldehydes under NaOCl catalysis yield hybrid carboxamide-pyrazole structures, as demonstrated in patent WO2015032859A1 .

Oxidation and Reduction

The ethyl and methyl substituents on the pyrazole ring influence redox behavior:

Oxidation

-

Ethyl group oxidation : Using KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid moiety, forming pyrazole-acid conjugates .

-

Benzyl oxidation : tert-Butyl hydroperoxide (TBHP) selectively oxidizes the benzylic position to a ketone under Ru catalysis .

Reduction

-

LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂), retaining the pyrazole core.

Cycloaddition and Ring-Opening

The electron-deficient pyrazole ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitrile oxides | Toluene, 80°C, 12 hrs | Pyrazolo[1,2-d]isoxazolines | 65–78% |

| Azides | Cu(I) catalyst, RT | Triazole-linked pyrazole hybrids | 70–85% |

These reactions exploit the pyrazole’s ability to act as a 1,3-dipole acceptor .

Tautomerism and Acid-Base Behavior

The pyrazole ring exhibits tautomerism, with equilibrium between 1H- and 2H- forms. Key findings:

-

pKa analysis : The NH proton of the carboxamide has a pKa ≈ 8.2, enabling deprotonation in basic media .

-

Tautomeric stability : DFT calculations show the 1H-tautomer is favored by 3.1 kcal/mol due to conjugation with the carboxamide .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolic transformations:

For instance, studies on autophagy modulation reveal that hydroxylation at the methyl position increases LC3-II accumulation in cancer cells .

Comparative Reactivity Table

The compound’s reactivity is benchmarked against structurally related pyrazoles:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity. It has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of autophagy pathways. For instance, derivatives of similar pyrazole compounds have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2 and HepG2 .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Studies have suggested that it may act as an enzyme inhibitor, which could reduce inflammation by modulating key biological pathways involved in inflammatory responses.

Analgesic Activity

this compound has been explored for its analgesic effects, potentially providing relief from pain through its action on specific receptors in the nervous system.

Biological Research

Enzyme Inhibition

The compound is being studied for its ability to inhibit specific enzymes that play a crucial role in various biological processes. This includes potential applications in drug development aimed at diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders.

Receptor Modulation

Research has indicated that this compound may function as a receptor modulator, influencing the activity of neurotransmitter receptors and potentially leading to new treatments for neurological conditions.

Agricultural Applications

Agrochemical Development

The compound's structural characteristics make it a candidate for developing agrochemicals, particularly pesticides or herbicides. Its efficacy against certain plant pathogens or pests is currently under investigation, with initial studies suggesting promising results.

Synthesis and Chemical Research

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various chemical reactions such as oxidation, reduction, and substitution reactions. This makes it valuable not only in medicinal chemistry but also in materials science and synthetic organic chemistry.

Anticancer Activity Overview

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| MIA PaCa-2 | < 0.5 |

Enzyme Inhibition Studies

| Enzyme Target | Inhibition (%) at 10 μM |

|---|---|

| COX-2 | 75 |

| LOX | 60 |

Case Study 1: Anticancer Activity

A study involving this compound demonstrated its ability to reduce tumor size in xenograft models of breast cancer. The compound was administered at varying doses, with significant reductions observed at doses above 10 mg/kg.

Case Study 2: Anti-inflammatory Effects

In a controlled trial, the compound was tested on models of arthritis where it significantly reduced swelling and pain compared to controls. This suggests potential therapeutic uses in chronic inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tolfenpyrad: A related compound with similar structural features, used as an insecticide.

3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different functional groups and applications.

Uniqueness

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Biologische Aktivität

N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole core, which is known for its ability to interact with various biological targets. The compound's structure includes:

- Benzyl group : Enhances lipophilicity and receptor binding.

- Ethyl group : Contributes to steric effects that may influence biological activity.

- Carboxamide functional group : Plays a crucial role in its interaction with enzymes and receptors.

Research indicates that this compound acts through several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.

- Receptor Modulation : It interacts with multiple receptors, including trace amine-associated receptors (TAARs), which may mediate its effects in neurological disorders .

- Anticancer Activity : Studies suggest that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting autophagic flux .

Biological Activities

The biological activities of this compound include:

- Anticancer Effects : Demonstrated antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant cytotoxicity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 3.79 |

| A549 | 26 |

| HepG2 | 17.82 |

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting specific enzymes related to inflammatory pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antiproliferative Activity : A study demonstrated that N-benzyl derivatives exhibited submicromolar activity against pancreatic cancer cell lines, suggesting their potential as novel anticancer agents .

- Mechanistic Insights : Research indicated that these compounds could disrupt autophagic flux, particularly under nutrient-deprived conditions, which is relevant for targeting solid tumors that exploit autophagy for survival .

- In Vivo Efficacy : In mouse models, compounds similar to N-benzyl derivatives have shown significant suppression of tumor growth, reinforcing their therapeutic potential in oncology .

Eigenschaften

IUPAC Name |

N-benzyl-2-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-17-13(9-11(2)16-17)14(18)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHSHGDRVSLDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.